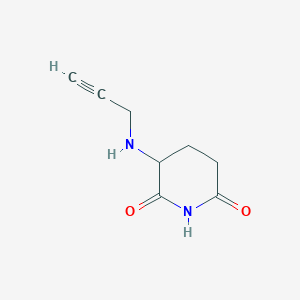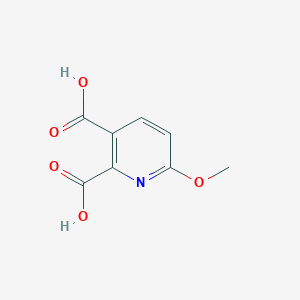
6-Methoxypyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyridine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO5 It is a derivative of pyridine, characterized by the presence of methoxy and carboxylic acid functional groups at the 6th and 2nd, 3rd positions of the pyridine ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methoxypyridine with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 6-methoxypyridine-2,3-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 6-methoxypyridine, is subjected to controlled oxidation conditions to yield the desired dicarboxylic acid. The process parameters, such as temperature, pressure, and choice of oxidizing agent, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxypyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2,3,6-tricarboxylic acid.
Reduction: Formation of 6-methoxypyridine-2,3-dimethanol.
Substitution: Formation of 6-substituted pyridine-2,3-dicarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxypyridine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 6-Methoxypyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methylpyridine-2,3-dicarboxylic acid
- 2,3-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- 2,6-Pyridinedicarboxylic acid
Uniqueness
6-Methoxypyridine-2,3-dicarboxylic acid is unique due to the presence of the methoxy group at the 6th position, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity compared to other pyridine dicarboxylic acids. Additionally, the methoxy group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H7NO5 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
6-methoxypyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO5/c1-14-5-3-2-4(7(10)11)6(9-5)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
SFOWBJMUOXCSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


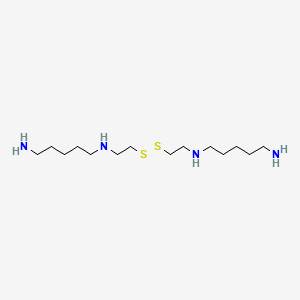

![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)

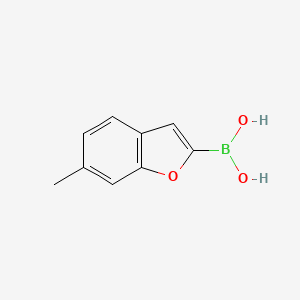
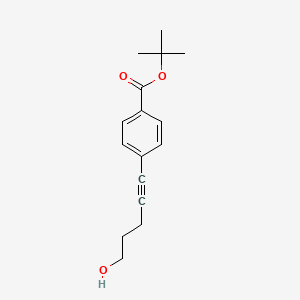
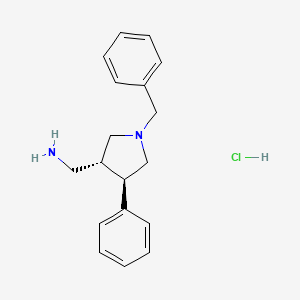
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
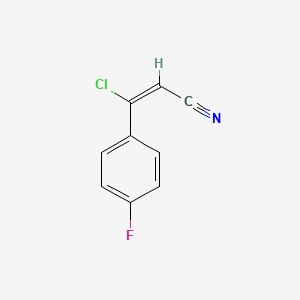
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
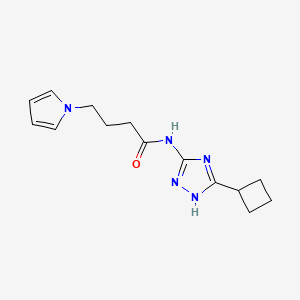
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
